molecular formula C21H17BrFN5O3 B2381162 4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine CAS No. 951617-57-5

4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine

Katalognummer: B2381162
CAS-Nummer: 951617-57-5
Molekulargewicht: 486.301
InChI-Schlüssel: ONEZPRFPHIGPAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine is a sophisticated chemical hybrid scaffold designed for pharmaceutical and biological research. This compound integrates two privileged pharmacophores: a 1,2,4-oxadiazole ring and a sulfonylated piperidine. The 1,2,4-oxadiazole heterocycle, substituted with a 4-chlorophenyl group, is a recognized bioisostere for ester and amide functionalities, often employed to enhance metabolic stability and binding affinity in drug candidates . This ring system is found in compounds with a broad spectrum of documented biological activities, including antiviral, anticancer, and antibacterial properties . The sulfonamide group, derived from a 3,4-dimethoxyphenylsulfonyl moiety, is a classic feature in medicinal chemistry, frequently associated with enzyme inhibition and diverse bioactivities . The piperidine ring further contributes to the molecule's potential for central nervous system (CNS) penetration and interaction with neurological targets. While specific biological data for this exact molecule requires further investigation, its structural architecture suggests significant potential for application in hit-to-lead optimization campaigns. Researchers can utilize this compound to explore its mechanism of action, particularly as an inhibitor for viral enzymes or carbonic anhydrases, given the known activities of its core components . It serves as a key intermediate for developing novel therapeutic agents against viruses, microbial infections, and various cancers. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

N-(2-bromophenyl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrFN5O3/c1-26-11-17-19(25-26)20(30)28(10-13-6-8-14(23)9-7-13)21(31)27(17)12-18(29)24-16-5-3-2-4-15(16)22/h2-9,11H,10,12H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEZPRFPHIGPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3Br)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine is a synthetic derivative that incorporates important pharmacological moieties: the oxadiazole and piperidine groups. This article aims to provide a comprehensive overview of its biological activities, including antibacterial properties, enzyme inhibition capabilities, and binding interactions.

  • Molecular Formula : C22H22ClN5O3
  • Molecular Weight : 419.86 g/mol
  • CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of this compound has been explored primarily through in vitro studies. Key findings include:

  • Antibacterial Activity :
    • The compound exhibited moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis.
    • Weaker activity was observed against other bacterial strains, indicating specificity in its antibacterial action.
  • Enzyme Inhibition :
    • The compound demonstrated strong inhibitory activity against urease, an enzyme associated with various pathological conditions.
    • It also showed potential as an acetylcholinesterase inhibitor, which is significant for neuropharmacological applications.
  • Binding Studies :
    • In silico docking studies indicated favorable interactions with amino acids in target proteins.
    • Bovine serum albumin (BSA) binding studies suggested good pharmacokinetic properties and stability in biological systems.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeResult
AntibacterialSalmonella typhiModerate to strong activity
AntibacterialBacillus subtilisModerate to strong activity
AntibacterialOther strainsWeak to moderate activity
Enzyme InhibitionUreaseStrong inhibitory activity
Enzyme InhibitionAcetylcholinesteraseActive as an inhibitor
Binding InteractionBSAStrong binding affinity

Case Study: Synthesis and Characterization

A series of compounds similar to the target compound were synthesized and characterized using techniques such as:

  • NMR Spectroscopy (1H-NMR and 13C-NMR)
  • Infrared Spectroscopy (IR)
  • Mass Spectrometry (EI-MS)

These methods confirmed the structural integrity of the compounds and provided insights into their functional groups and potential reactivity.

The biological activities are attributed to the unique structural features of the compound:

  • The oxadiazole ring is known for its role in enhancing biological activity due to its electron-withdrawing properties.
  • The piperidine moiety contributes to the overall pharmacological profile by facilitating interactions with biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a detailed comparison of structural analogs, focusing on substituents, pharmacological implications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Pharmacological Notes Reference(s)
Target Compound Piperidine + 5-(4-ClPh)-1,2,4-oxadiazole + 3,4-dimethoxyPhSO₂ Potential CNS activity due to sulfonyl and lipophilic groups; untested selectivity
SR141716A (Cannabinoid inverse agonist) Piperidine + 4-chlorophenylpyrazole + 2,4-dichlorophenyl CB1 receptor antagonist; pyrazole enhances aromatic interactions
4-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride Piperidine-HCl + 5-(4-BrPh)-1,2,4-oxadiazole Bromine increases molecular weight; hydrochloride improves solubility
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(4-nitrophenyl)acryloyl]piperidine Piperidine + oxadiazole + nitrophenyl acryloyl Nitro group may reduce metabolic stability; acryloyl could confer electrophilicity
5-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl Piperidine + sulfonyl + trifluoromethylphenyl-triazole Trifluoromethyl enhances metabolic resistance; triazole mimics oxadiazole H-bonding
N-(4-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}phenyl)acetamide Oxadiazole + 3,4-dimethoxyphenyl + phenoxy-acetamide Acetamide improves solubility; phenoxy linker may reduce CNS penetration

Key Findings:

Oxadiazole vs. Pyrazole/Triazole: The 1,2,4-oxadiazole in the target compound (vs. Triazole-containing analogs () show comparable heterocyclic interactions but with altered pharmacokinetic profiles due to trifluoromethyl substitution.

Substituent Effects: 4-Chlorophenyl (target) vs. 4-bromophenyl (): Bromine increases molecular weight (204.62 vs. 3,4-Dimethoxyphenylsulfonyl (target) vs. nitrophenyl acryloyl (): Methoxy groups enhance electron-donating capacity and solubility, whereas nitro groups introduce electron-withdrawing effects, possibly reducing stability .

Sulfonyl Group Impact :

  • The 3,4-dimethoxyphenylsulfonyl group in the target compound contrasts with simpler sulfonamides (e.g., Sch225336 in ). The methoxy substituents may improve blood-brain barrier penetration compared to bulkier groups like trifluoromethyl .

Research Implications

  • The target compound’s 3,4-dimethoxyphenylsulfonyl group warrants exploration in CNS targets (e.g., serotonin or cannabinoid receptors) due to structural parallels with SR141716A and Sch225336 .
  • Comparative studies with 4-bromophenyl analogs () could clarify halogen effects on potency and selectivity.
  • Replacement of oxadiazole with triazole () may retain bioactivity while improving metabolic stability, a critical consideration for drug development .

Q & A

Basic: What synthetic strategies are recommended for preparing 4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization between a nitrile and hydroxylamine derivative under reflux conditions in ethanol or DMF .
  • Step 2: Sulfonylation of the piperidine ring using 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .
  • Step 3: Coupling the oxadiazole and sulfonyl-piperidine moieties via nucleophilic substitution or palladium-catalyzed cross-coupling .

Characterization:

  • Intermediate Monitoring: Thin-layer chromatography (TLC) with UV visualization for reaction progress .
  • Final Product Validation:
    • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl group at δ 3.2–3.5 ppm for piperidine protons, aromatic protons at δ 6.8–7.5 ppm) .
    • Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]+ calculated for C₂₂H₂₁ClN₃O₄S: 482.09) .

Advanced: How can computational modeling predict the biological target interactions of this compound?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Focus on the oxadiazole’s hydrogen-bonding capability and the sulfonyl group’s electrostatic interactions .
  • Molecular Dynamics (MD) Simulations: Assess stability of ligand-target complexes over 100+ ns trajectories. Analyze root-mean-square deviation (RMSD) to identify key residues (e.g., π-π stacking with aromatic amino acids) .
  • Quantum Mechanical (QM) Calculations: Evaluate electron density maps for the oxadiazole ring to predict reactivity in biological systems .

Example Workflow:

Retrieve target protein structure from PDB (e.g., COX-2 for anti-inflammatory studies).

Optimize ligand geometry with Gaussian 16 using B3LYP/6-31G(d).

Perform docking and validate with free-energy perturbation (FEP) calculations .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or structural analogs. To address this:

  • Comparative Bioassays: Test the compound alongside structurally similar derivatives (e.g., varying substituents on the oxadiazole or sulfonyl group) under identical conditions .
  • Dose-Response Analysis: Use IC₅₀/EC₅₀ curves to differentiate potency variations (e.g., in enzyme inhibition vs. receptor antagonism) .
  • Biophysical Validation:
    • Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to confirm target affinity.
    • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to validate interactions .

Case Study: If conflicting cytotoxicity data exist, compare results across cell lines (e.g., HEK293 vs. HeLa) and normalize to controls to rule out off-target effects .

Basic: What are the spectroscopic benchmarks for validating the purity and structure of this compound?

Methodological Answer:

  • ¹H NMR (400 MHz, DMSO-d₆):
    • Piperidine protons: δ 1.5–1.8 (m, 2H), 2.6–2.9 (m, 2H).
    • Sulfonyl-attached aromatic protons: δ 7.1 (d, J = 8.4 Hz, 1H), 7.3 (s, 1H).
    • Oxadiazole-linked 4-chlorophenyl: δ 7.6 (d, J = 8.0 Hz, 2H) .
  • IR Spectroscopy:
    • Sulfonyl S=O stretch: 1150–1250 cm⁻¹.
    • Oxadiazole C=N stretch: 1600–1650 cm⁻¹ .
  • HPLC Purity: Use a C18 column (MeCN:H₂O = 70:30, 1 mL/min); retention time ~8.2 min with >95% purity .

Advanced: What methodological strategies optimize the yield and purity of this compound in multi-step syntheses?

Methodological Answer:

  • Statistical Design of Experiments (DoE): Apply factorial designs (e.g., 2³ matrix) to optimize reaction parameters:
    • Variables: Temperature (60–100°C), solvent (DMF vs. THF), catalyst loading (5–10% Pd/C) .
    • Response Surface Methodology (RSM): Identify ideal conditions (e.g., 80°C, DMF, 7.5% Pd/C) for maximum yield (85–90%) .
  • Purification Techniques:
    • Flash Chromatography: Use gradient elution (hexane:EtOAc 3:1 → 1:1) to isolate intermediates.
    • Recrystallization: Ethanol/water (3:1) for final product crystallization .

Troubleshooting: If purity <90%, employ preparative HPLC with a chiral column to separate diastereomers (if applicable) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.